molecular formula C9H22N2O B8625263 2-[(7-Aminoheptyl)amino]ethan-1-ol CAS No. 62578-25-0

2-[(7-Aminoheptyl)amino]ethan-1-ol

Cat. No. B8625263
CAS RN: 62578-25-0
M. Wt: 174.28 g/mol
InChI Key: JLOABVOYQJTWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-Aminoheptyl)amino]ethan-1-ol is a useful research compound. Its molecular formula is C9H22N2O and its molecular weight is 174.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(7-Aminoheptyl)amino]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(7-Aminoheptyl)amino]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62578-25-0

Product Name

2-[(7-Aminoheptyl)amino]ethan-1-ol

Molecular Formula

C9H22N2O

Molecular Weight

174.28 g/mol

IUPAC Name

2-(7-aminoheptylamino)ethanol

InChI

InChI=1S/C9H22N2O/c10-6-4-2-1-3-5-7-11-8-9-12/h11-12H,1-10H2

InChI Key

JLOABVOYQJTWDV-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCCNCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate N-(2-hydroxyethyl)-1,7-heptanediamine was prepared in two steps as follows: To a stirred and ice-cooled solution containing 650 ml. of benzene and 43.5 g. of pyridine was added dropwise over a period of 30 minutes 75 g. of ethyl oxalyl chloride followed by dropwise addition over a period of 30 minutes 63 g. of 7-amino-heptanonitrile. The reaction mixture was stirred in the ice bath for 3 minutes, next stirred at room temperature for 45 minutes and then allowed to stand overnight at room temperature. The white solid was filtered off and rinsed with fresh benzene. The combined benzene filtrates were washed successively with two 250 ml. portions of 5% aqueous glycine solution containing 25 ml. of 10% aqueous potassium hydroxide solution, a 250 ml. portion of 0.6N hydrochloric acid and two 250 ml. portions of water. The benzene solution was then dried over anhydrous magnesium sulfate and evaporated in vacuo to yield 102.7 g. ethyl N-(6-cyanohexyl)oxamate. A 23.1 g. portion was fractionally distilled at high vacuum for analysis, thereby yielding 14.7 g. of ethyl N-(6-cyanohexyl)oxamate, b.p. 170°-174° C. at 0.05 mm.
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ethyl oxalyl chloride
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ethyl N-(6-cyanohexyl)oxamate
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ethyl N-(6-cyanohexyl)oxamate
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